6-Bromo-3-phenylbenzo[c]isoxazole
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Overview
Description
6-Bromo-3-phenylbenzo[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-phenylbenzo[c]isoxazole can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzophenone derivatives. For instance, the thermocyclization of 2-azidobenzophenone in the presence of iron(II) bromide can yield 3-phenylbenzo[c]isoxazole . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-phenylbenzo[c]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Cycloaddition Reactions: The isoxazole ring can participate in (3 + 2) cycloaddition reactions with alkynes and nitrile oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).
Cycloaddition: Typical conditions involve the use of copper(I) or ruthenium(II) catalysts at elevated temperatures.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted isoxazole derivatives can be obtained.
Cycloaddition Products: The major products are regioisomeric isoxazoles with different substituents on the ring.
Scientific Research Applications
6-Bromo-3-phenylbenzo[c]isoxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-phenylbenzo[c]isoxazole involves its interaction with specific molecular targets. The isoxazole ring can act as a pharmacophore, binding to biological targets and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups attached to the isoxazole ring .
Comparison with Similar Compounds
Similar Compounds
3-Phenylbenzo[c]isoxazole: Lacks the bromine substituent, which can affect its reactivity and biological activity.
3-Bromo-5-phenylisoxazole: Another halogenated isoxazole with different substitution patterns.
Properties
Molecular Formula |
C13H8BrNO |
---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
6-bromo-3-phenyl-2,1-benzoxazole |
InChI |
InChI=1S/C13H8BrNO/c14-10-6-7-11-12(8-10)15-16-13(11)9-4-2-1-3-5-9/h1-8H |
InChI Key |
GWOITNMJZCOZPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=CC3=NO2)Br |
Origin of Product |
United States |
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